molecular formula C27H33N3O2S B3299378 2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 899904-79-1

2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3299378
CAS No.: 899904-79-1
M. Wt: 463.6 g/mol
InChI Key: IZSVOUGHEDNVJZ-UHFFFAOYSA-N
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Description

2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a tert-butyl group, a phenyl ring, and a diazaspirodecadiene core, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the tert-butyl and phenyl groups, and the final acetamide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazaspirodecadiene core or the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the spirocyclic core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or spirocyclic core.

Scientific Research Applications

2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: Its chemical stability and reactivity make it useful in various industrial applications, such as in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which 2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butyl-phenyl)-5,6,7,8-tetrahydro-benzo(e)(1,3)oxazine-4-thione
  • 2,3,4,5-Tetrakis(4-(tert-butyl)phenyl)cyclopenta-2,4-dien-1-one

Uniqueness

Compared to similar compounds, 2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[45]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide stands out due to its spirocyclic structure and the presence of both sulfanyl and acetamide functional groups

Properties

IUPAC Name

2-[(8-tert-butyl-2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2S/c1-26(2,3)20-14-16-27(17-15-20)29-24(19-8-6-5-7-9-19)25(30-27)33-18-23(31)28-21-10-12-22(32-4)13-11-21/h5-13,20H,14-18H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSVOUGHEDNVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({8-Tert-butyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

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